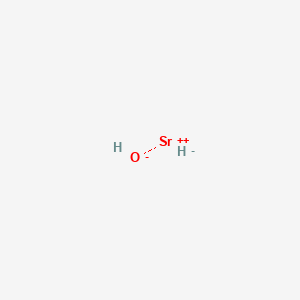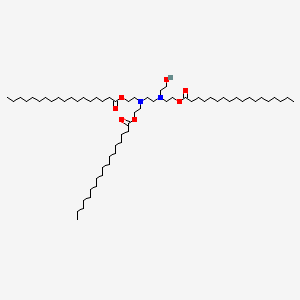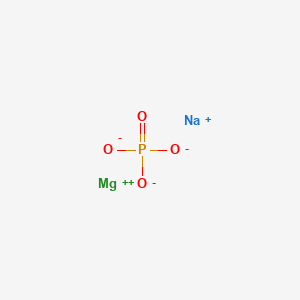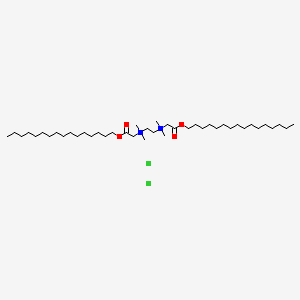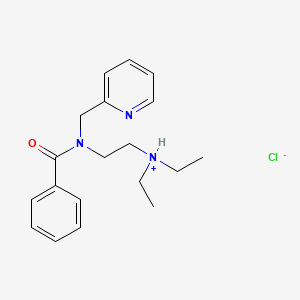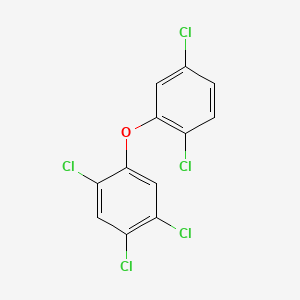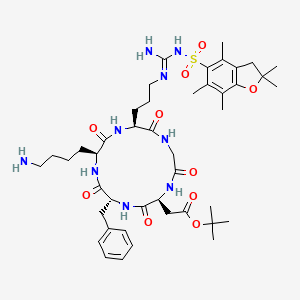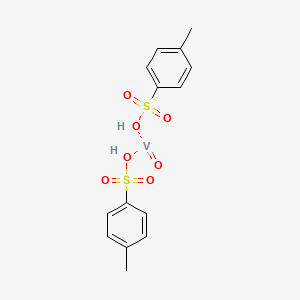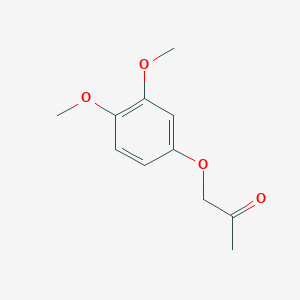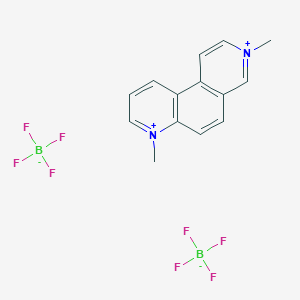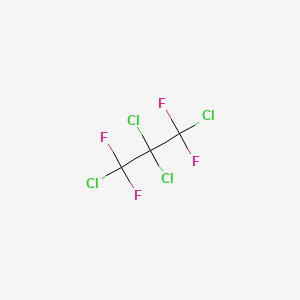
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C₃Cl₄F₄ and a molecular weight of 253.838 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a member of the chlorofluorocarbon (CFC) family. It is also known by its CAS Registry Number 677-68-9 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- typically involves the halogenation of propane derivatives. One common method is the reaction of propane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures and pressures to ensure complete halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of propane, chlorine, and fluorine gases into a reactor where the halogenation occurs. The reaction mixture is then subjected to distillation to separate the desired product from other by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of other halogenated propane derivatives.
Reduction: Formation of partially halogenated propanes.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Applications De Recherche Scientifique
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in studies involving halogenated compounds and their biological effects.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and as a refrigerant in cooling systems.
Mécanisme D'action
The mechanism of action of propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in halogen bonding with other molecules. These interactions can influence the reactivity and stability of the compound in different environments. The pathways involved include halogen exchange, reduction, and oxidation, which are facilitated by the presence of chlorine and fluorine atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane, 1,1,3,3-tetrachloro-1,2,2,3-tetrafluoro-: Similar in structure but with different halogenation patterns.
2,2,3,3-Tetrafluoro-1-propanol: Contains fluorine atoms but lacks chlorine atoms.
1,1,1,3-tetrachloropropane: Contains chlorine atoms but lacks fluorine atoms.
Uniqueness
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This unique halogenation pattern makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a specialty solvent .
Propriétés
Numéro CAS |
677-68-9 |
|---|---|
Formule moléculaire |
C3Cl4F4 |
Poids moléculaire |
253.8 g/mol |
Nom IUPAC |
1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3Cl4F4/c4-1(5,2(6,8)9)3(7,10)11 |
Clé InChI |
LVULLLDMOZXHRF-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)Cl)(C(F)(F)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
